molecular formula C23H22ClN3 B5055628 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

Cat. No.: B5055628
M. Wt: 375.9 g/mol
InChI Key: OCLKWPRGEPXEIP-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyrazolyl group attached to an aniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical under consideration has been utilized in the synthesis of structurally related compounds. For instance, a study by Kariuki et al. (2021) involved synthesizing and characterizing isostructural thiazoles related to the mentioned compound. These materials exhibited unique crystalline structures, contributing to our understanding of molecular conformations in similar chemical frameworks (Kariuki et al., 2021).

Molecular Conformations and Biological Activities

Compounds structurally related to 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline demonstrate a range of biological activities. Narayana et al. (2016) reported on different molecular conformations and hydrogen bonding in related acetamides, highlighting their potential biological significance, including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).

Synthesis of Derivatives and Anticancer Potential

In a study by Liu et al. (2017), 3-phenyl-1H-pyrazole, an intermediate related to the compound , was synthesized, leading to novel derivatives with potential anticancer properties. This research underscores the importance of such compounds in developing new cancer therapies (Liu et al., 2017).

Antimicrobial and Anticancer Activities

Another study by Viji et al. (2020) analyzed a related molecule, demonstrating its antimicrobial and anticancer potential through molecular docking and quantum chemical calculations. These findings highlight the compound's relevance in developing new therapeutic agents (Viji et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Hafez et al. (2016) synthesized pyrazole derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial and anticancer activities. This study adds to the evidence of the compound's potential use in treating various infections and cancers (Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many pyrazole derivatives exhibit their biological activities by interacting with various enzymes or receptors in the body .

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the known activities of many pyrazole derivatives. This could include testing its potential antibacterial, antifungal, anti-inflammatory, or antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline typically involves a multi-step process One common method starts with the preparation of the intermediate chalcone, which is then reacted with hydrazine derivatives to form the pyrazole ring

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.

  • **Formation of

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3/c1-26(2)20-14-10-18(11-15-20)23-16-22(17-8-12-19(24)13-9-17)25-27(23)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLKWPRGEPXEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
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4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

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